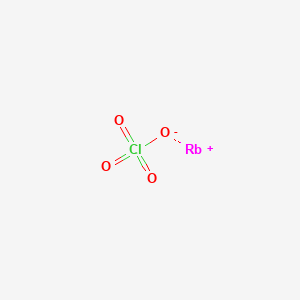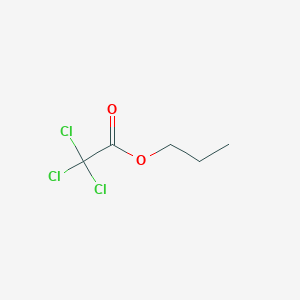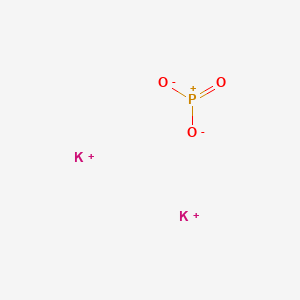
Rubidium perchlorate
Overview
Description
Rubidium perchlorate is a chemical compound with the formula RbClO₄. It is the perchlorate salt of rubidium and appears as colorless crystals. This compound is known for its strong oxidizing properties, which are characteristic of all perchlorates .
Mechanism of Action
Target of Action
Rubidium perchlorate (RbClO4) is a perchlorate of rubidium . The primary target of this compound is the thyroid gland . It acts as an ionic inhibitor, antagonizing iodine transport into thyrocytes, which are the primary cells of the thyroid gland . This interaction hampers thyroid hormone synthesis .
Mode of Action
This compound competes with iodine at the basal-lateral membrane site of thyrocytes . The Sodium (Natrium)-Iodine Symporter (NIS), a 13-domain transmembrane channel, regulates iodine entry into thyrocytes by exchanging it with two sodium ions . This compound’s interaction with this symporter inhibits the normal iodine transport, thereby affecting the synthesis of thyroid hormones .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the synthesis of thyroid hormones. By inhibiting iodine transport into thyrocytes, this compound disrupts the production of thyroid hormones, which play crucial roles in various physiological processes, including metabolism, growth, and development .
Pharmacokinetics
Given its ionic nature and solubility in water , it can be inferred that it is likely to be rapidly absorbed and distributed in the body, metabolized minimally, and excreted primarily via the kidneys.
Result of Action
The primary result of this compound’s action is the disruption of thyroid hormone synthesis . This can lead to various physiological effects, depending on the extent of disruption and the individual’s overall health status. In some cases, it may contribute to the development of hypothyroidism, a condition characterized by low levels of thyroid hormones.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other ions in the environment can affect its solubility and hence its bioavailability . Furthermore, the compound’s oxidative potential and stability in aqueous solutions are governed by kinetics rather than thermodynamics . Therefore, factors such as temperature and pH, which can influence reaction kinetics, may also affect the action of this compound.
Preparation Methods
Rubidium perchlorate can be synthesized through the careful heating of a rubidium chlorate solution. This process leads to a disproportionation reaction with the release of oxygen gas: [ 2 \text{RbClO}_3 \rightarrow \text{RbClO}_4 + \text{RbCl} + \text{O}_2 ] When heated, this compound decomposes into rubidium chloride and oxygen: [ \text{RbClO}_4 \rightarrow \text{RbCl} + 2 \text{O}_2 ] The compound has two polymorphs: below 279°C, it crystallizes in the orthorhombic crystal system, and above 279°C, it adopts a cubic structure .
Chemical Reactions Analysis
Rubidium perchlorate undergoes several types of chemical reactions:
Oxidation: As an oxidizing agent, this compound can facilitate the oxidation of various substances.
Thermal Decomposition: Upon heating, it decomposes to form rubidium chloride and oxygen gas.
Substitution Reactions: It can participate in substitution reactions where the perchlorate ion is replaced by other anions under specific conditions.
Common reagents used in these reactions include reducing agents and other salts. The major products formed from these reactions are typically rubidium chloride and oxygen .
Scientific Research Applications
Rubidium perchlorate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology and Medicine: While not commonly used directly in biological systems, its properties as an oxidizing agent can be leveraged in biochemical research.
Comparison with Similar Compounds
Rubidium perchlorate can be compared with other perchlorates such as potassium perchlorate (KClO₄) and sodium perchlorate (NaClO₄). While all these compounds share strong oxidizing properties, this compound is unique due to its specific crystal structures and thermal decomposition behavior. Similar compounds include:
- Potassium perchlorate (KClO₄)
- Sodium perchlorate (NaClO₄)
- Lithium perchlorate (LiClO₄)
Each of these compounds has its own unique properties and applications, but they all function as strong oxidizing agents .
Properties
IUPAC Name |
rubidium(1+);perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO4.Rb/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYGGOOZLKJKPS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
RbClO4, ClO4Rb | |
| Record name | rubidium perchlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rubidium_perchlorate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884621 | |
| Record name | Rubidium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13510-42-4 | |
| Record name | Perchloric acid, rubidium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013510424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, rubidium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the ionic radius of Rubidium perchlorate influence its electrical conductivity compared to other alkali perchlorates?
A1: Research indicates that the ionic radius of the alkali metal cation plays a significant role in the electrical conductivity of alkali perchlorates. Larger cations, like Rubidium, exhibit lower activation energies for charge carrier transport, leading to higher electrical conductivity compared to their smaller counterparts like potassium. [, ] This trend highlights the impact of cation size on ion mobility within the crystal lattice.
Q2: How does the electrical conductivity of this compound compare to ammonium perchlorate, and what insights do these comparisons provide about the conduction mechanisms?
A3: While both this compound and ammonium perchlorate (NH4ClO4) exhibit ionic conductivity, their conduction mechanisms might differ. Research suggests that the exceptionally high conductivity of ammonium perchlorate, even at room temperature, could be attributed to protonic migration rather than the typical ionic conduction seen in alkali perchlorates like this compound. [, ] This difference emphasizes the unique nature of ammonium perchlorate and the potential influence of hydrogen bonding on its conductivity.
Q3: How is this compound being used in the study of cation complexation?
A4: this compound serves as a valuable tool in studying cation complexation, particularly with macrocyclic molecules like calixarenes. Researchers utilize this compound complexes to characterize the binding affinity and structural features of these host molecules. [] For instance, X-ray diffraction analysis of the this compound complex with a calix[5]arene ketone revealed the cation deeply encapsulated within the molecule's cavity, demonstrating the potential for selective cation binding. [] Such studies contribute to designing and developing novel materials with tailored properties for applications like sensing and separation.
Q4: What analytical techniques are employed to investigate the properties and behavior of this compound?
A4: Various analytical techniques are crucial for characterizing and studying this compound. These include:
- X-ray diffraction: Used to determine crystal structure and unit cell dimensions, providing insights into the arrangement of atoms within the crystal lattice. [, ]
- Electrical conductivity measurements: Provide information about the material's ability to conduct electricity as a function of temperature and frequency, helping to understand the charge transport mechanisms. [, ]
- Spectroscopic techniques: Like infrared and Raman spectroscopy, can be used to identify specific chemical bonds and functional groups, providing information about the molecular structure and interactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)







